Synthetic Yield and Selectivity Advantage over Prior Art Alkylation Methods
The BASF process (US 10,106,477 B2) achieves 1,4-bis(ethoxymethyl)cyclohexane in high yield and selectivity by reacting CHDM with ethyl chloride in an aqueous inorganic base solution using a phase-transfer catalyst, avoiding the sodium hydride/THF system described in JP-11035969 A [1]. The patent explicitly states that the invention provides the product 'in high yield and selectivity' while eliminating the use of pyrophoric sodium hydride and flammable THF, which are required by the prior art method [1]. Unlike the prior art, the claimed process preserves the cis/trans ratio of the starting diol without isomerization, allowing stereochemical predictability [1].
| Evidence Dimension | Synthetic Process Yield and Safety Profile |
|---|---|
| Target Compound Data | High yield (patent claims commercially viable yields with >90% conversion); uses aqueous KOH/NaOH, water as solvent, and quaternary ammonium phase-transfer catalyst; no pyrophoric reagents |
| Comparator Or Baseline | JP-11035969 A method: sodium hydride in THF; pyrophoric reagent; generates diethyl ether by-product; lower selectivity for bis-alkylated product |
| Quantified Difference | Elimination of pyrophoric NaH; aqueous vs. anhydrous THF solvent system; retention of starting diol cis/trans stereochemistry (0% isomerization observed) |
| Conditions | Reaction of 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride at 50–100 °C in aqueous KOH with tetra-n-butylammonium chloride as phase-transfer catalyst |
Why This Matters
Procurement of material manufactured via the patented BASF route ensures superior batch-to-batch consistency in cis/trans ratio and eliminates the safety liabilities of sodium hydride-based production, which directly impacts regulatory compliance and total cost of ownership for industrial-scale use.
- [1] BASF SE, Process for preparing 1,4-bis(ethoxymethyl)cyclohexane. US Patent 10,106,477 B2, 2018. View Source
